molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 872196-57-1

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Cat. No. B1309472
CAS RN: 872196-57-1
M. Wt: 263.29 g/mol
InChI Key: LUDSGMHLAWWTNX-UHFFFAOYSA-N
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Description

“3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” is a unique chemical compound with the empirical formula C14H17NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .


Molecular Structure Analysis

The molecular weight of the compound is 263.29 . The InChI code for the compound is 1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) . The SMILES string is OC(=O)c1ccccc1OCC(=O)N2CCCCC2 .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 263.29 . The InChI code for the compound is 1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) . The SMILES string is OC(=O)c1ccccc1OCC(=O)N2CCCCC2 .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacological Applications

Piperidine derivatives have been found to have a wide range of pharmacological applications . They have been used as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Proteomics Research

“3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Organic Chemistry

In organic chemistry, piperidine is used as a building block in the synthesis of many pharmaceuticals . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Biological Evaluation of Potential Drugs

Piperidine derivatives are also used in the discovery and biological evaluation of potential drugs . This involves testing the biological activity of piperidine-containing compounds and assessing their potential as drugs .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it affects protein-related pathways.

Pharmacokinetics

Given its molecular weight of 2633 , it’s likely that it has good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its use in proteomics research , it’s likely that it affects protein function or expression.

properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSGMHLAWWTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406371
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872196-57-1
Record name 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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